molecular formula C9H13N3O2 B11901449 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol CAS No. 5452-19-7

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B11901449
CAS No.: 5452-19-7
M. Wt: 195.22 g/mol
InChI Key: IERMBDFBWUYYOH-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic organic compound. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with an amino group at the second position and a hydroxymethyl group at the sixth position. The tetrahydroquinazolinone structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-hydroxybenzaldehyde.

    Cyclization Reaction: The two starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the quinazolinone core.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to introduce the tetrahydroquinazolinone structure.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the sixth position through a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly solvents and catalysts is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a fully saturated quinazolinone derivative.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Fully saturated quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

    Condensation: Schiff bases and related compounds.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxymethyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazolin-4(3H)-one: Lacks the hydroxymethyl and tetrahydro groups, resulting in different chemical properties and biological activities.

    6-Hydroxymethylquinazolin-4(3H)-one: Lacks the amino and tetrahydro groups, leading to variations in reactivity and applications.

    5,6,7,8-Tetrahydroquinazolin-4(3H)-one:

Uniqueness

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to the presence of both the amino and hydroxymethyl groups, along with the tetrahydroquinazolinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

5452-19-7

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14)

InChI Key

IERMBDFBWUYYOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CO)C(=O)NC(=N2)N

Origin of Product

United States

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